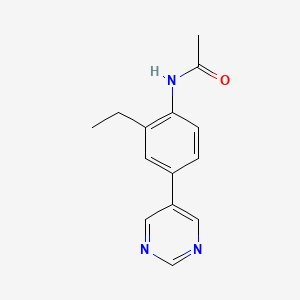![molecular formula C21H24N2O2 B3800399 4-[(3-Acetylphenyl)methylamino]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B3800399.png)
4-[(3-Acetylphenyl)methylamino]-1-(2-phenylethyl)pyrrolidin-2-one
Vue d'ensemble
Description
The compound “4-[(3-acetylbenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). This ring is substituted with a phenylethyl group at the 1-position and a 3-acetylbenzylamino group at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrrolidinone with the appropriate phenylethyl and acetylbenzylamino groups. The exact synthetic route would depend on the available starting materials and the required reaction conditions . It’s important to note that the synthesis of complex organic molecules often requires multiple steps, each of which needs to be carefully controlled to ensure the correct product is formed.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidinone ring, which is a type of cyclic amide. This ring is substituted with a phenylethyl group at the 1-position and a 3-acetylbenzylamino group at the 4-position . The presence of these functional groups and the overall molecular structure could influence the compound’s physical and chemical properties, as well as its reactivity.Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present in its structure. The pyrrolidinone ring, for example, might undergo reactions typical of lactams or cyclic amides . The phenylethyl and acetylbenzylamino groups could also participate in various reactions, depending on the specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution could affect properties like solubility, melting point, boiling point, and reactivity .Mécanisme D'action
Safety and Hazards
Orientations Futures
The potential applications and future directions for research involving this compound would depend on its properties and reactivity. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry . Further studies could explore its synthesis, reactions, and potential uses in more detail.
Propriétés
IUPAC Name |
4-[(3-acetylphenyl)methylamino]-1-(2-phenylethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16(24)19-9-5-8-18(12-19)14-22-20-13-21(25)23(15-20)11-10-17-6-3-2-4-7-17/h2-9,12,20,22H,10-11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSICQNXEBUNRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CNC2CC(=O)N(C2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxyethyl)-1-isopropyl-N-[(2E)-3-phenylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B3800326.png)
![4-[(2-methyl-4-phenylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B3800347.png)
![8-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3800350.png)
![3-[(cyclopropylcarbonyl)amino]-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B3800366.png)
![N-[(4-fluorophenyl)methyl]-3-[1-[1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]propanamide](/img/structure/B3800370.png)
![{1-[(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B3800375.png)
![1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3800380.png)

![1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B3800386.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine](/img/structure/B3800389.png)
![1-ethyl-3-methyl-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B3800395.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,5-dimethyl-4-isoxazolecarboxamide trifluoroacetate](/img/structure/B3800425.png)
